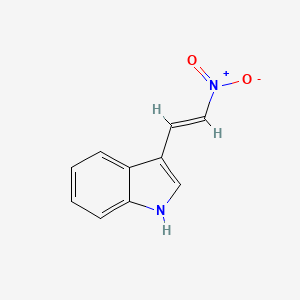

3-(2-Nitrovinyl)-1H-indole

CAS No.: 3156-51-2

Cat. No.: VC2154823

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3156-51-2 |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 3-(2-nitroethenyl)-1H-indole |

| Standard InChI | InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H |

| Standard InChI Key | IPASVEYYTNTJTM-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C/[N+](=O)[O-] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] |

Introduction

3-(2-Nitrovinyl)-1H-indole is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in organic synthesis. This compound is characterized by the presence of a nitrovinyl group attached to the indole ring, which significantly influences its chemical and physical properties.

Synthesis Methods

The synthesis of 3-(2-Nitrovinyl)-1H-indole typically involves a multi-step process starting from indole derivatives. One common method involves the conversion of indole-3-carbaldehyde into the nitrovinyl derivative using nitromethane in the presence of a catalyst like ammonium acetate. This reaction is often conducted under controlled temperature conditions to ensure high yields and purity of the product.

For example, a similar synthesis method is described for (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole, where 5-methoxyindole-3-carbaldehyde is reacted with nitromethane at 50°C for 5 hours to yield the desired product with a high yield of 97% .

Applications and Research Findings

While specific applications of 3-(2-Nitrovinyl)-1H-indole are not widely documented, compounds with similar structures have been explored for their potential in various fields, including pharmaceuticals and materials science. The presence of the nitrovinyl group can impart unique properties that make these compounds useful in organic synthesis and as intermediates for more complex molecules.

In related research, indole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. The modification of the indole ring with different functional groups can significantly influence these biological activities, suggesting potential avenues for further research on 3-(2-Nitrovinyl)-1H-indole.

Related Compounds

Several related compounds have been synthesized and studied, including 4-Methoxy-3-(2-nitrovinyl)-1H-indole (CAS#: 83788-92-5) and (E)-6-fluoro-3-(2-nitrovinyl)-1H-indole (CAS#: 863111-46-0). These compounds share similar structural features but differ in the substituents on the indole ring, which can affect their chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume